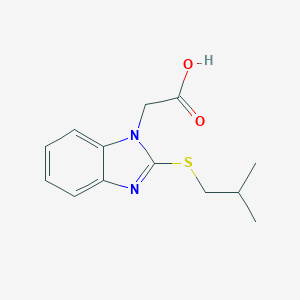

(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is a synthetic organic compound characterized by the presence of a benzoimidazole ring substituted with an isobutylsulfanyl group and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid typically involves the following steps:

Formation of the Benzoimidazole Core: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Isobutylsulfanyl Group: The isobutylsulfanyl group can be introduced via nucleophilic substitution reactions, where an appropriate isobutylthiol is reacted with a halogenated benzoimidazole intermediate.

Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

Oxidation: The sulfur atom in the isobutylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The benzoimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Substitution: The benzoimidazole ring and the acetic acid moiety can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are commonly used.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Hydrogenated benzoimidazole derivatives.

Substitution Products: Various substituted benzoimidazole and acetic acid derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a benzoimidazole ring with an isobutylsulfanyl group and an acetic acid moiety. Its synthesis typically involves:

- Formation of the Benzoimidazole Core : Synthesized through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.

- Introduction of the Isobutylsulfanyl Group : Achieved via nucleophilic substitution reactions using isobutylthiol.

- Attachment of the Acetic Acid Moiety : Introduced through esterification or amidation reactions followed by hydrolysis.

Medicinal Chemistry

The compound exhibits potential therapeutic applications due to its biological activity:

- Antimicrobial Properties : Studies have shown that derivatives of benzoimidazole compounds, including those related to (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid, possess significant antimicrobial activity against various bacteria and fungi. For instance, derivatives were tested against Mycobacterium tuberculosis, demonstrating promising in vitro and in vivo antitubercular activities .

- Anticancer Activity : The compound's structure allows it to interact with molecular targets involved in cancer cell proliferation. Research has indicated that certain derivatives exhibit potent anticancer effects, with some compounds showing better efficacy than standard chemotherapeutics .

The biological mechanisms of action for this compound are linked to its ability to modulate enzyme activity and interact with cellular receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial resistance mechanisms or cancer cell survival pathways, contributing to its therapeutic potential .

- Cell Cycle Modulation : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through p53-independent pathways .

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block for synthesizing advanced materials:

- Polymer Development : Its unique chemical properties make it suitable for developing new polymers and coatings with specific functionalities .

Data Tables

Case Studies

- Antimicrobial Evaluation : A study synthesized various derivatives of benzoimidazole compounds, including this compound, assessing their antimicrobial efficacy against multiple strains. Results indicated strong activity against resistant strains of bacteria .

- Anticancer Studies : Research focused on the anticancer properties of similar compounds highlighted their ability to inhibit tumor growth in vitro and in vivo, showcasing their potential as novel therapeutic agents .

- Material Science Innovations : Investigations into the use of this compound in developing new materials revealed enhanced properties in coatings that could lead to advancements in industrial applications .

Mécanisme D'action

The mechanism of action of (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isobutylsulfanyl group and the benzoimidazole ring can modulate the compound’s binding affinity and specificity, influencing its biological activity.

Comparaison Avec Des Composés Similaires

(2-Methylsulfanyl-benzoimidazol-1-yl)-acetic acid: Similar structure but with a methylsulfanyl group instead of an isobutylsulfanyl group.

(2-Phenylsulfanyl-benzoimidazol-1-yl)-acetic acid: Contains a phenylsulfanyl group, which may alter its chemical and biological properties.

(2-Isobutylsulfanyl-benzimidazol-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness: (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is unique due to the presence of the isobutylsulfanyl group, which can influence its chemical reactivity and biological activity

Activité Biologique

(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2S, with a molecular weight of 264.35 g/mol. The structure features a benzimidazole ring, which is known for its biological activity, linked to an acetic acid moiety through a sulfur-containing substituent.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with isobutyl sulfide and subsequent acylation to introduce the acetic acid functionality. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. In a study evaluating the antibacterial efficacy against various strains, the compound demonstrated notable inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 30 |

| Escherichia coli | 50 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against fungi like Aspergillus niger and Penicillium chrysogenum. The antifungal tests revealed an inhibition zone greater than 20 mm for concentrations above 100 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, suggesting its potential in mitigating oxidative stress-related conditions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve modulation of cell signaling pathways related to inflammation and immune response, possibly through interactions with specific receptors such as CRTH2 .

Case Studies

Several case studies have documented the therapeutic applications of benzimidazole derivatives in clinical settings:

- Cancer Treatment : Some derivatives have been explored for their ability to modulate immune responses in tumor environments, enhancing the efficacy of existing cancer therapies .

- Inflammatory Diseases : The anti-inflammatory properties attributed to compounds like this compound suggest potential applications in treating conditions such as arthritis and asthma .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2-isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., benzimidazole derivatives) are synthesized by reacting a benzoimidazole precursor with an isobutylsulfanyl group via a base-mediated substitution (e.g., K₂CO₃ in DMF at room temperature for 24 hours) . The acetic acid moiety can be introduced through alkylation of the imidazole nitrogen using chloroacetic acid derivatives. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethyl acetate/water partitioning for purification) .

Q. How are structural and purity assessments conducted for this compound?

- Methodological Answer : Characterization relies on Nuclear Magnetic Resonance (NMR) (¹H/¹³C for functional group confirmation), Mass Spectrometry (MS) (for molecular weight validation), and Infrared (IR) Spectroscopy (to identify sulfanyl and carboxylic acid groups) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S content) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility tests in polar (DMSO, water) and nonpolar solvents (DCM, ethyl acetate) are critical for biological assays. Stability is evaluated under varying pH (e.g., phosphate buffers) and temperatures (4°C to 37°C) using UV-Vis spectroscopy to track degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoimidazole ring) impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with substitutions at positions 2 (sulfanyl) and 1 (acetic acid). For example, replacing the isobutyl group with a trifluoromethyl group (as in ) may enhance lipophilicity and membrane permeability. Bioassays (e.g., enzyme inhibition or antimicrobial activity) are paired with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular dynamics simulations (e.g., GROMACS) predict binding stability with targets like ACE (angiotensin-converting enzyme) or microbial enzymes .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer : Contradictions arise from assay conditions (e.g., buffer ionic strength, cell line variability). Standardize protocols using internal controls (e.g., captopril for ACE inhibition assays) and validate via dose-response curves. Cross-reference with structural analogs (e.g., ’s chalcone derivatives) to identify confounding substituent effects .

Q. What strategies mitigate toxicity in in vitro studies while maintaining efficacy?

- Methodological Answer : Toxicity is assessed via MTT assays (cell viability) and Ames tests (mutagenicity). Structural tweaks, such as reducing electrophilic groups (e.g., substituting bromine in with methyl), lower cytotoxicity. Parallel studies on metabolic stability (e.g., liver microsomes) guide derivatization .

Q. Critical Notes

Propriétés

IUPAC Name |

2-[2-(2-methylpropylsulfanyl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9(2)8-18-13-14-10-5-3-4-6-11(10)15(13)7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORKUFLJWBBGHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.